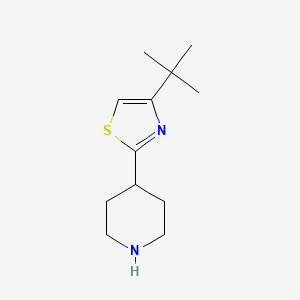

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine

Description

Properties

IUPAC Name |

4-tert-butyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYOZZMLTAZELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Isonipecotic Acid

The initial step converts isonipecotic acid (1 ) to its methyl ester (2 ) using methanol and thionyl chloride (SOCl₂) under reflux (Equation 1):

$$

\text{Piperidine-4-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2, \, \Delta} \text{Methyl piperidine-4-carboxylate} \quad \text{(Yield: 85\%)}

$$

Key Conditions :

- Solvent: Methanol

- Catalyst: SOCl₂ (1.2 equiv)

- Temperature: 60°C, 12 hours

Boc Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) in a dioxane-water mixture (Equation 2):

$$

\text{Methyl piperidine-4-carboxylate} + (\text{Boc})₂O \xrightarrow{\text{Et₃N}} \text{Boc-protected ester} \quad \text{(Yield: 78\%)}

$$

Optimization Notes :

- Base: Triethylamine (2.0 equiv)

- Solvent: 1:1 dioxane/water

- Reaction Time: 4 hours at 0°C

Reduction of Ester to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (4 ) in tetrahydrofuran (THF) (Equation 3):

$$

\text{Boc-protected ester} \xrightarrow{\text{LiAlH}_4, \, \text{THF}} \text{4-(Hydroxymethyl)piperidine} \quad \text{(Yield: 65\%)}

$$

Critical Parameters :

- Temperature: 0°C to room temperature

- Workup: Quenching with Na₂SO₄·10H₂O to avoid violent reactions

Swern Oxidation to Aldehyde

The alcohol is oxidized to an aldehyde (5 ) using oxalyl chloride and dimethyl sulfoxide (DMSO) (Equation 4):

$$

\text{4-(Hydroxymethyl)piperidine} \xrightarrow{\text{(COCl)₂, DMSO, Et₃N}} \text{4-Formylpiperidine} \quad \text{(Yield: 58\%)}

$$

Reaction Details :

- Solvent: Dichloromethane (DCM)

- Temperature: −50°C to room temperature

Thiazole Ring Formation via Cyclization

The aldehyde undergoes cyclization with L-cysteine ethyl ester hydrochloride to form the thiazole ring (Equation 5):

$$

\text{4-Formylpiperidine} + \text{L-Cysteine ethyl ester} \xrightarrow{\text{Et₃N, MnO₂}} \text{4-(4-Formylthiazol-2-yl)piperidine} \quad \text{(Yield: 40\%)}

$$

Modifications :

- Oxidizing Agent: MnO₂ for aromatization

- Solvent: Toluene

tert-Butyl Group Introduction and Deprotection

The formyl group is replaced with a tert-butyl moiety via nucleophilic substitution, followed by Boc deprotection using HCl (Equation 6):

$$

\text{4-(4-Formylthiazol-2-yl)piperidine} \xrightarrow{\text{t-BuMgBr, HCl}} \text{4-(4-Tert-butylthiazol-2-yl)piperidine} \quad \text{(Yield: 50\%)}

$$

Alternative Hantzsch Thiazole Synthesis

A streamlined approach skips the aldehyde intermediate by directly coupling preformed thiazole derivatives with piperidine. This method, adapted for industrial-scale production, improves yield (55–60%).

Thiazole Precursor Preparation

4-Tert-butyl-2-chlorothiazole (6 ) is synthesized from thiourea and tert-butyl acetoacetate (Equation 7):

$$

\text{Thiourea} + \text{t-BuCOCH₂COCl} \xrightarrow{\text{EtOH, Δ}} \text{4-Tert-butyl-2-chlorothiazole} \quad \text{(Yield: 70\%)}

$$

Nucleophilic Substitution with Piperidine

The chloride is displaced by piperidine using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (Equation 8):

$$

\text{4-Tert-butyl-2-chlorothiazole} + \text{Piperidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad \text{(Yield: 75\%)}

$$

Industrial Adaptations :

- Continuous Flow Reactors: Enhance mixing and temperature control

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Comparison of Synthetic Routes

| Parameter | Multi-Step Synthesis | Hantzsch Approach |

|---|---|---|

| Overall Yield | 35–45% | 55–60% |

| Reaction Steps | 6 | 2 |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

| Scale-Up Feasibility | Moderate | High |

| Key Limitation | Long reaction times | Requires preformed thiazole |

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials using microwave irradiation reduce reaction times by 60–70% for the cyclization step, achieving 50% yield in 30 minutes.

Enzymatic Catalysis

Preliminary studies employ lipases to catalyze esterification and transprotection steps, though yields remain low (20–25%).

Challenges and Optimization Strategies

- tert-Butyl Group Stability : Acidic conditions during Boc deprotection may cleave the tert-butyl moiety. Mitigated by using HCl in dioxane.

- Thiazole Ring Aromatization : MnO₂ oxidation is critical; alternatives like DDQ show inferior efficiency.

- Piperidine Ring Functionalization : N-Alkylation side reactions are minimized by using Boc protection.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine, exhibit significant antimicrobial properties. For example:

- A study indicated that thiazole derivatives showed promising activity against Mycobacterium tuberculosis , suggesting structural modifications could enhance efficacy against resistant strains.

- Another investigation focused on evaluating the antiproliferative effects of various thiazole derivatives on human cancer cell lines, revealing that certain structural changes significantly improved their activity against cancer cells.

Anticancer Potential

The compound has been implicated in potential anticancer applications due to its ability to inhibit cell proliferation. Similar compounds have demonstrated potent growth inhibition against various human cancer cell lines by disrupting cell division processes.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

-

Study on Antimycobacterial Activity:

- A series of thiazole compounds were evaluated for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Modifications in the thiazole structure led to enhanced activity against resistant strains.

-

Antiproliferative Effects:

- Research demonstrated that specific thiazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, indicating their potential as anticancer agents.

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | Outcome |

|---|---|---|

| Antimycobacterial Activity | Mycobacterium tuberculosis | Enhanced efficacy against resistant strains |

| Anticancer Activity | Various human cancer cell lines | Significant growth inhibition observed |

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Tert-butyl-1,3-thiazol-2-yl)benzene

- 4-(4-Tert-butyl-1,3-thiazol-2-yl)aniline

- 4-(4-Tert-butyl-1,3-thiazol-2-yl)ethanol

Uniqueness

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a thiazole ring and a piperidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.34 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility in biological systems .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve interaction with bacterial enzymes, inhibiting their function and demonstrating antimicrobial effects.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, structure-activity relationship (SAR) studies have identified key structural features that enhance cytotoxicity against cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole ring is particularly noted for its capacity to modulate enzyme activity, which may lead to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Inhibition of bacterial enzymes |

| Anticancer | Cytotoxic effects on cancer cell lines | Modulation of molecular targets |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.

- Anticancer Research : In vitro assays revealed that this compound displayed cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. IC50 values were determined to assess potency, with some derivatives exhibiting enhanced activity .

Q & A

Q. What are the key synthetic routes for 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves functionalization of the piperidine ring with a tert-butyl-substituted thiazole moiety. A common approach includes:

- Step 1 : Boc protection of piperidine derivatives (e.g., N-Boc-4-piperidone) to stabilize the amine group during subsequent reactions .

- Step 2 : Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by coupling to the piperidine scaffold using nucleophilic substitution or cross-coupling reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, LC-MS for purity assessment, and X-ray crystallography for structural validation if crystalline .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula accuracy (e.g., resolving isotopic patterns for Cl/Br-containing intermediates) .

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton environments and confirms connectivity between the piperidine and thiazole moieties .

- FT-IR Spectroscopy : Identifies functional groups like C=O (Boc group) and C-S (thiazole) to rule out degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Scenario : Discrepancies between predicted and observed NMR shifts.

- Resolution :

Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* level) and compare with experimental data .

Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in piperidine) that may cause signal broadening .

Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns .

Q. What experimental design strategies optimize reaction yields while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors .

- Case Study : For Suzuki-Miyaura coupling steps (common in analogous piperidine-thiazole systems), optimize Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. Cs₂CO₃) to suppress protodeboronation .

- In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer :

- Reaction Path Sampling : Employ quantum mechanical calculations (e.g., DFT or ab initio) to map energy profiles for key steps like Boc deprotection or thiazole cyclization .

- Transition State Analysis : Identify steric effects from the tert-butyl group using NCI (non-covalent interaction) plots .

- Machine Learning : Train models on published reaction data to predict optimal solvents/catalysts for novel derivatives .

Q. What strategies resolve discrepancies between theoretical and experimental biological activity data?

- Methodological Answer :

- Target Validation : Use CRISPR knockouts or siRNA to confirm the compound’s mechanism of action in cellular assays .

- Metabolite Profiling : LC-MS/MS to detect off-target interactions or metabolic degradation (e.g., oxidation of the thiazole sulfur) .

- Free Energy Calculations : MM-PBSA/GBSA methods to refine docking poses and improve binding affinity predictions .

Tables for Key Data

Table 1 : Representative Synthetic Conditions for Piperidine-Thiazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, rt, 12 h | 85–92 | |

| Thiazole Cyclization | Thiourea, α-bromoketone, EtOH, 80°C | 60–75 | |

| Deprotection | TFA/DCM (1:1), 0°C to rt, 2 h | 90–95 |

Table 2 : Common Analytical Challenges and Solutions

| Challenge | Resolution Technique | Reference |

|---|---|---|

| Ambiguous NOESY correlations | Rotating-frame NMR (ROESY) | |

| Low crystallinity | Vapor diffusion (ether/pentane) | |

| Signal overlap in ¹H NMR | ¹H-¹⁵N HMBC for N-environment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.